5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one is a significant compound belonging to the class of oxygen-containing heterocycles. It is a derivative of chroman-4-one, which is known for its broad range of biological and pharmaceutical activities . This compound is structurally characterized by a benzene ring fused to a dihydropyran ring, with hydroxyl groups at the 5 and 4 positions on the phenyl and chroman rings, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as silver nitrate and oxidants like potassium persulfate in a DMSO/H2O mixture has been reported to be effective for the synthesis of functionalized chroman-4-ones .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various medicinal compounds . In biology, it is used to study biomolecule-ligand interactions and free energy calculations . In medicine, it has shown potential as an anticancer, anti-inflammatory, and antioxidant agent . Industrially, it is used in the development of pharmaceuticals and as a precursor for other bioactive compounds .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound scavenges free radicals and inhibits the recruitment of cytokines and inflammatory transcription factors . Additionally, it modulates signaling pathways such as the TNF signaling pathway, which plays a crucial role in controlling inflammation and cell proliferation .
Comparison with Similar Compounds
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one can be compared with other similar compounds such as 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one . These compounds share a similar chroman-4-one skeleton but differ in the position and number of hydroxyl groups. The unique positioning of hydroxyl groups in this compound contributes to its distinct biological activities and makes it a valuable compound for various applications .
Properties
CAS No. |
64687-96-3 |
---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-7,14,16-17H,8H2 |
InChI Key |
LOXUJSDOXFACIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.